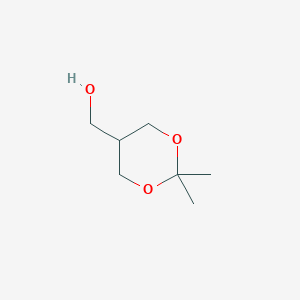

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUZIVCHJIXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393889 | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4728-12-5 | |

| Record name | [2,2-Dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4728-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane-5-methanol, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₇H₁₄O₃.[1][2][3][4] It is a colorless to light yellow liquid utilized as a versatile building block in the synthesis of various organic molecules.[2] Its structure, which includes a dioxane ring and a hydroxyl group, makes it a valuable intermediate in the production of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [2][3][4][5] |

| CAS Number | 4728-12-5 | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 197-198°C | [2] |

| Boiling Point | 207.7°C | [2] |

| Density | 1.004 g/cm³ | [4] |

| Purity | 96% - 98% | [2][5][6] |

| Storage Conditions | 2-8°C, in an inert atmosphere | [2][4][7] |

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate due to the reactivity of its hydroxyl group and the stability of the dioxane ring.[1] It serves as a key precursor in the synthesis of more complex organic molecules.[1]

The primary chemical reactions involving this compound include:

-

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.[1]

-

Reduction: The compound can be reduced to other alcohols using reducing agents such as lithium aluminum hydride.[1]

-

Substitution Reactions: The hydroxyl group can be replaced by other functional groups, such as halides or amines, through nucleophilic substitution reactions.[1]

Its structural features make it a valuable scaffold in medicinal chemistry for drug design.[1] Studies have indicated its potential cytostatic properties against cancer cells.[1] Furthermore, it is used in biochemical research to investigate enzyme-catalyzed reactions and metabolic pathways.[1]

Experimental Protocols

Synthesis of this compound

A common synthesis method involves the reaction of 2-hydroxymethyl-1,3-propanediol with 2,2-dimethoxypropane in the presence of an acid catalyst.[8]

-

Reaction Setup: A mixture of 2-hydroxymethyl-1,3-propanediol (61.6 mmol), 2,2-dimethoxypropane (95.2 mmol), and 4-toluenesulfonic acid monohydrate (2.58 mmol) in tetrahydrofuran (450 ml) is prepared.[8]

-

Stirring: The reaction mixture is stirred at 20°C for 1 hour.[8]

-

Workup: Triethylamine (5 ml) is added to quench the reaction, and the solvent is removed under reduced pressure.[8]

-

Purification: The crude product is purified by silica gel column chromatography (eluent: chloroform/ethanol, 10:1) to yield this compound as a colorless oil.[8]

Synthesis of the Precursor 2,2-Dimethyl-1,3-dioxan-5-one

The ketone precursor can be synthesized from (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol.[1]

-

Substrate Preparation: (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (26 mmol) is dissolved in dry methylene chloride (70 mL).[1]

-

Reagent Addition: An aqueous solution of NaIO₄ (0.5 M, 125 mL, 63 mmol) is added dropwise at 0°C.[1][9]

-

Stirring: The reaction is allowed to proceed for 1 hour at room temperature.[1][9]

-

Workup: The mixture is extracted with dichloromethane, and the organic layer is washed with 5% aqueous sodium thiosulfate and brine, then dried over Na₂SO₄.[9]

-

Isolation: Evaporation of the solvent yields 2,2-dimethyl-1,3-dioxan-5-one.[1][9]

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

δ 1.45 (s, 6H, CH₃ groups)

-

δ 3.80 (d, J = 12.0 Hz, 2H, dioxane ring protons)

-

δ 3.60 (d, J = 12.0 Hz, 2H, dioxane ring protons)[1]

-

-

¹H NMR ((CD₃)₂SO):

-

δ 1.30 (6H, s, 2×CH₃)

-

δ 1.69 (1H, m, CH)

-

δ 3.38 (2H, dd, J=5.2, 6.6 Hz, CH₂OH)

-

δ 3.61 (2H, dd, J=11.8, 7.1 Hz, 2×H(ax))

-

δ 3.82 (2H, dd, J=11.8, 4.4 Hz, 2×H(eq))

-

δ 4.53 (1H, t, J=5.2 Hz, D₂O exchangeable, OH)[8]

-

-

GC-MS Analysis:

-

Molecular Ion Peak: m/z 146 [M]⁺

-

Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage)[1]

-

Safety and Handling

This compound is classified as harmful if swallowed (H302) and is an irritant.[10] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing vapors, mist, or gas.[12] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a well-ventilated place at 2-8°C.[2][4] Keep the container tightly closed.[12]

In case of exposure:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[11]

-

If on Skin: Wash with plenty of soap and water.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

References

- 1. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4728-12-5 | FD144048 [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (2,2-Dimethyl-1, 3-dioxan-5-yl)methanol, 4728-12-5 | BroadPharm [broadpharm.com]

- 7. This compound (BLDP-BD167526-5g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 8. prepchem.com [prepchem.com]

- 9. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | 4728-14-7 [amp.chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS Number: 4728-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional organic compound featuring a protected diol in a dioxane ring and a primary alcohol.[1] Its unique structural characteristics make it a valuable building block in various fields, including organic synthesis, medicinal chemistry, and materials science.[1] The presence of both a protected diol and a reactive hydroxyl group allows for selective chemical transformations, making it an attractive intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its relevance to drug discovery and development. The compound is noted for its utility as a scaffold in drug design and as a building block for more complex molecules, such as those used in Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. Data has been compiled from various commercial and database sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4728-12-5 | [2][4][5] |

| Molecular Formula | C₇H₁₄O₃ | [2][4][6] |

| Molecular Weight | 146.18 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 207.7 °C | [6] |

| Melting Point | 197-198 °C (Note: Discrepancy in literature, also reported as a liquid at RT) | [6] |

| Density | 1.004 g/cm³ | [8] |

| Purity | Available in purities of 96%, 97%, 98% and higher | [2][7][9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [8][10] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, CH₃ groups), δ 3.60 (d, J = 12.0 Hz, 2H, dioxane ring protons), δ 3.80 (d, J = 12.0 Hz, 2H, dioxane ring protons) | [7] |

| ¹³C NMR | (Predicted) δ 98.5 (C(CH₃)₂), δ 67.0 (CH₂O), δ 61.0 (CH₂OH), δ 39.0 (CH), δ 25.0 (CH₃), δ 23.0 (CH₃) | N/A |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak: m/z 146 [M]⁺. Fragmentation Patterns: m/z 101 (loss of CH₂OH), m/z 85 (dioxane ring cleavage) | [7] |

| Infrared (IR) | Conforms to structure | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent key reactions are provided below. These protocols are based on established chemical transformations of similar substrates.

Synthesis of this compound

The synthesis of the title compound can be achieved through the acid-catalyzed acetalization of 2-(hydroxymethyl)propane-1,3-diol with 2,2-dimethoxypropane. This method is analogous to the protection of other polyols.

Reaction Scheme:

Procedure:

-

To a solution of 2-(hydroxymethyl)propane-1,3-diol (1 equivalent) in a 1:1 mixture of acetone and toluene, add 2,2-dimethoxypropane (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Equip the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Oxidation to (2,2-Dimethyl-1,3-dioxan-5-yl)carbaldehyde (Swern Oxidation)

The primary alcohol of the title compound can be selectively oxidized to the corresponding aldehyde using Swern oxidation conditions.

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1 equivalent) in DCM dropwise, and stir for an additional 1 hour at -78 °C.

-

Add triethylamine (5 equivalents) and allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

Substitution of the Hydroxyl Group (Appel Reaction)

The hydroxyl group can be converted to a halide, for example, a bromide, using an Appel reaction. This functionalized intermediate is useful for subsequent coupling reactions.

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM, add carbon tetrabromide (1.5 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1 equivalent) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The protected diol offers stability under various reaction conditions, while the primary alcohol provides a handle for further functionalization.

One notable application is in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound offer a rigid scaffold to which a warhead (targeting the protein of interest) and an E3 ligase ligand can be attached.

Logical Workflow: Application in PROTAC Synthesis

The following diagram illustrates a hypothetical workflow for the incorporation of this compound into a PROTAC.

References

- 1. prepchem.com [prepchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. calpaclab.com [calpaclab.com]

- 4. synarchive.com [synarchive.com]

- 5. This compound | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 8. This compound | 4728-12-5 | FD144048 [biosynth.com]

- 9. scielo.br [scielo.br]

- 10. 4728-12-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

IUPAC Name: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Synonyms: 2,2-Dimethyl-5-(hydroxymethyl)-1,3-dioxane, 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane[1] CAS Number: 4728-12-5[1][2]

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized as a key intermediate and building block in various scientific and industrial applications. The document details its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to researchers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[3][4] Its structural features, including a stable dioxane ring and a reactive primary hydroxyl group, make it a valuable precursor for creating more complex molecules.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1][3][4] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Boiling Point | 207.7°C | [4] |

| Purity | ≥96% | [2] |

| Storage Conditions | 2-8°C or -20°C | [2][4] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the acid-catalyzed acetalization of a polyol.

Experimental Protocol: Acetalization of Tris(hydroxymethyl)aminomethane

This procedure details the synthesis of a related amino-substituted dioxane which can be a precursor. A primary route involves the reaction between Tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane.[3][5]

-

Reaction Setup: Dissolve Tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL) in a suitable reaction flask.[3][5]

-

Reagent Addition: Under a nitrogen atmosphere, add 2,2-dimethoxypropane (21.5 mL, 175 mmol) followed by the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.58 g, 7.93 mmol).[3][5]

-

Reaction: Stir the mixture at room temperature for approximately 22 hours.[3][5]

-

Workup: Quench the reaction by adding ethyl acetate and triethylamine. Remove the solvent under reduced pressure.[3][5]

-

Purification: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (5:1) eluent to yield the desired product.[3][5]

Caption: General workflow for the synthesis of a dioxane derivative.

Chemical Reactivity and Applications

The compound's bifunctional nature, with a protected diol system and a free hydroxyl group, allows for a range of chemical transformations.[3]

-

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using standard oxidizing agents like potassium permanganate.[3]

-

Reduction: The compound itself is an alcohol, but it can be synthesized via reduction of related compounds (e.g., esters or aldehydes) using agents like lithium aluminum hydride.[3]

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently replaced by various nucleophiles, such as halides or amines, to generate a diverse array of derivatives.[3]

These reactions make it a crucial building block in organic synthesis and medicinal chemistry.[3] It serves as a scaffold for drug design, and some studies have noted its derivatives possess cytostatic properties against cancer cells.[3] Industrially, it is used in the formulation of polymers and resins.[4]

References

- 1. This compound | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,2-Dimethyl-1, 3-dioxan-5-yl)methanol, 4728-12-5 | BroadPharm [broadpharm.com]

- 3. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Spectrometric Characterization of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS No. 4728-12-5). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this versatile building block used in various chemical synthesis applications.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Its structure consists of a 1,3-dioxane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 5-position.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 1.45 | Singlet | 6H | 2 x CH₃ (gem-dimethyl) |

| 3.60 | Doublet (J = 12.0 Hz) | 2H | Dioxane ring protons (axial) |

| 3.80 | Doublet (J = 12.0 Hz) | 2H | Dioxane ring protons (equatorial) |

Solvent: CDCl₃

Table 2: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₂OH]⁺ |

| 85 | Dioxane ring cleavage fragment |

Ionization Method: Electron Ionization (EI) as part of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~22-28 | 2 x CH₃ (gem-dimethyl) |

| ~60-65 | CH₂OH |

| ~70-75 | C4 & C6 of dioxane ring |

| ~40-45 | C5 of dioxane ring |

| ~98-102 | C2 of dioxane ring (quaternary) |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Similarly, specific experimental IR data is not widely published. The expected characteristic absorption bands based on the functional groups present in the molecule are listed below. While some commercial suppliers state that the infrared spectrum conforms to the structure, specific peak values are not provided.[2]

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 2990-2850 | C-H stretch (alkane) |

| 1150-1050 | C-O stretch (acetal, alcohol) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the public domain. However, the following represents standard methodologies for obtaining such spectroscopic and spectrometric information for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms.

-

The spectral width is set to accommodate the larger chemical shift range of carbon (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a common method for sample introduction, which also provides separation from any impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) is a standard setup.

-

GC Conditions:

-

A suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

-

The oven temperature is programmed to ramp up to ensure the elution of the compound.

-

Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is frequently used to separate the ions based on their mass-to-charge ratio (m/z).

-

The mass spectrum is recorded over a relevant m/z range (e.g., 40-400 amu).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background to produce the final IR spectrum.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

References

Alternative names for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, a versatile heterocyclic building block used in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on its utility for professionals in research and development.

Nomenclature and Chemical Identity

This compound is a stable organic compound featuring a dioxane ring system derived from the protection of two hydroxyl groups of 2-(hydroxymethyl)propane-1,3-diol with acetone.[1] This structure provides a rigid scaffold with a primary alcohol, making it a valuable intermediate for introducing the protected diol moiety into more complex molecules.[2] Its unique structural features make it a point of interest in the synthesis of specialty chemicals, particularly for pharmaceutical and agrochemical development.[3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 4728-12-5 |

| Molecular Formula | C₇H₁₄O₃ |

| InChI Key | BTAUZIVCHJIXAX-UHFFFAOYSA-N |

| Synonyms | 2,2-Dimethyl-5-(hydroxymethyl)-1,3-dioxane |

| 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane | |

| 2,2-dimethyl-1,3-dioxane-5-methanol | |

| 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxan |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value |

| Molecular Weight | 146.18 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Melting Point | 197-198°C[3] |

| Boiling Point | 207.7°C[3] |

| Purity | Commercially available from 96% to >98%[4][5] |

| Storage | 2-8°C or Refrigerator[3][4] |

| Spectroscopic Data | While commercial suppliers confirm the structure via NMR and IR, specific spectral data is not widely published.[3][6] For reference, the ¹H NMR spectrum for the immediate precursor, 2,2-dimethyl-1,3-dioxan-5-one, is reported as (400 MHz, CDCl₃) δ 4.15 (s, 4H), 1.45 (s, 6H).[7] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the reduction of its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. Below are detailed protocols for the synthesis of this precursor and its subsequent reduction.

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This two-step procedure starts from tris(hydroxymethyl)aminomethane to first generate an amino-dioxane intermediate, which is then oxidatively cleaved to the target ketone.[7]

Step A: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

Dissolve tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL) in a round-bottomed flask under a nitrogen atmosphere.[7]

-

Add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[7]

-

Stir the reaction mixture at room temperature for 22 hours.[7]

-

Quench the reaction by diluting the mixture with ethyl acetate and neutralizing with triethylamine.[7]

-

Remove the solvent under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using a mobile phase of n-hexane/ethyl acetate (5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (Yield: 20.9 g, 78%).[7]

Step B: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

-

Dissolve the intermediate from Step A (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise.[7]

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[7]

-

Extract the product with dichloromethane. Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[7]

-

Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (Yield: 7.35 g, 91%).[7]

Protocol 2: Synthesis of this compound

This procedure is a representative method for the reduction of a ketone to an alcohol using sodium borohydride, a mild and selective reducing agent.[8][9]

-

Dissolve 2,2-dimethyl-1,3-dioxan-5-one (e.g., 5.0 g, 34.7 mmol) in ethanol (e.g., 50 mL) in a 100-mL Erlenmeyer flask and cool the solution in an ice-water bath.[9]

-

In several small portions over 5-10 minutes, add sodium borohydride (NaBH₄) (e.g., 0.66 g, 17.4 mmol). Note: Although 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, a slight excess is often used.[8]

-

Gently swirl the mixture and allow it to react for an additional 20-30 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][9]

-

Once the reaction is complete, cool the mixture in an ice-water bath and quench by the slow addition of water (e.g., 20 mL) followed by 1 M HCl (e.g., 5 mL) to neutralize the excess borohydride and the borate esters.[9]

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to the reactivity of its primary hydroxyl group.[1]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-1,3-dioxan-5-carbaldehyde) or further to the carboxylic acid using standard oxidizing agents.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or directly substituted (e.g., with halides) to allow for nucleophilic substitution reactions.[1]

-

Esterification/Etherification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides.

In medicinal chemistry, this compound and its derivatives are explored for their potential biological activities. Studies have noted the cytostatic properties of related structures against cancer cells.[1] Its rigid, protected diol structure makes it an attractive scaffold for the design of novel therapeutic agents.[1]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving the this compound core structure.

Reaction Mechanism: Ketone Reduction

This diagram details the nucleophilic addition of a hydride from sodium borohydride to the carbonyl of 2,2-dimethyl-1,3-dioxan-5-one, followed by a workup step to yield the final alcohol product.

Caption: Mechanism of Sodium Borohydride Reduction.

Synthetic Workflow: Application as a Building Block

2,2-Dimethyl-1,3-dioxan-5-one, the direct precursor to the title compound, serves as a key starting material in complex multi-step syntheses, such as the creation of glycoside hydrolase inhibitors.[10] The following workflow illustrates this application.

Caption: Multi-step synthesis using a dioxane precursor.

References

- 1. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (2,2-Dimethyl-1, 3-dioxan-5-yl)methanol, 4728-12-5 | BroadPharm [broadpharm.com]

- 6. 4728-12-5|this compound|BLD Pharm [bldpharm.com]

- 7. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

Role of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a chiral building block

An In-depth Technical Guide on (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chiral building block derived from glycerol. It details its synthesis, chemical properties, and potential applications in organic synthesis and medicinal chemistry, with a focus on its role as a chiral synthon for the development of complex molecules.

Introduction

This compound is a heterocyclic organic compound featuring a six-membered dioxane ring and a primary alcohol functional group.[1] It is derived from the protection of two of the three hydroxyl groups of glycerol, a readily available and renewable feedstock.[2] The presence of a stereocenter at the C5 position and a modifiable hydroxymethyl group makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[3]

This compound is a structural isomer of the more commonly known (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, or solketal, which contains a five-membered dioxolane ring. In the standard acid-catalyzed ketalization of glycerol with acetone, the five-membered solketal is the major product, while the six-membered dioxane isomer is formed as a minor byproduct.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4728-12-5 | [4][5] |

| Molecular Formula | C₇H₁₄O₃ | [1][4] |

| Molecular Weight | 146.18 g/mol | [4][6] |

| Density | 1.004 g/cm³ | [4] |

| Appearance | Not specified (typically a liquid) | |

| Storage | 2°C - 8°C | [4] |

Synthesis and Selectivity

The primary route for synthesizing this compound is the acid-catalyzed acetalization reaction between glycerol and acetone. This reaction yields a mixture of the 1,2-ketal (solketal, a five-membered ring) and the 1,3-ketal (a six-membered ring). The formation of solketal is kinetically and thermodynamically favored, making it the predominant product.

The selectivity towards the five-membered ring (solketal) is typically very high, around 98%, with the desired six-membered ring isomer being the minor product at approximately 2%.[2] This presents a significant challenge for isolating the dioxane derivative in high yields from this direct synthesis method.

Table 2: Typical Product Distribution in Glycerol Ketalization

| Product | Ring Size | Selectivity |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) | 5-membered | ~98% |

| This compound | 6-membered | ~2% |

Data sourced from a study on glycerol ketalization.[2]

References

- 1. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 4728-12-5 | FD144048 [biosynth.com]

- 5. (2,2-Dimethyl-1, 3-dioxan-5-yl)methanol, 4728-12-5 | BroadPharm [broadpharm.com]

- 6. This compound | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: A Versatile Chiral Building Block in Asymmetric Synthesis

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol , a derivative of solketal, is a readily available and versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid cyclic structure, derived from the protection of glycerol, provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of a wide array of enantiomerically pure compounds. This application note details its use in the synthesis of pharmacologically active molecules and as a precursor for chiral ligands, providing researchers, scientists, and drug development professionals with detailed protocols and quantitative data.

Application 1: Synthesis of Fatty Acid Esters

This compound serves as a precursor for the synthesis of chiral fatty acid esters. These esters have applications in various fields, including the food and pharmaceutical industries. The synthesis involves the esterification of the primary hydroxyl group of the solketal derivative.

Quantitative Data Summary

| Fatty Acid Reactant | Product | Yield (%) |

| Caprylic acid | (2,2-Dimethyl-1,3-dioxan-5-yl)methyl octanoate | 92 |

| Lauric acid | (2,2-Dimethyl-1,3-dioxan-5-yl)methyl dodecanoate | 95 |

| Palmitic acid | (2,2-Dimethyl-1,3-dioxan-5-yl)methyl palmitate | 90 |

| Stearic acid | (2,2-Dimethyl-1,3-dioxan-5-yl)methyl stearate | 88 |

Experimental Protocol: General Procedure for the Synthesis of Fatty Acid Solketal Esters

A mixture of the respective fatty acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is refluxed using a Dean-Stark apparatus for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, washed sequentially with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure fatty acid ester.

Caption: Experimental workflow for the synthesis of fatty acid esters.

Application 2: Precursor in the Synthesis of Beta-Adrenergic Blockers

The synthesis of (S)-propranolol typically starts from α-naphthol and epichlorohydrin, followed by kinetic resolution of the resulting racemic epoxide. However, the use of chiral solketal derivatives provides an alternative and potentially more direct route to the enantiomerically pure target molecule.

Caption: Proposed synthetic pathway to (S)-propranolol.

Application 3: Chiral Auxiliary and Precursor for Chiral Ligands

The inherent chirality of this compound makes it a valuable chiral auxiliary to control stereoselectivity in various asymmetric reactions. By temporarily incorporating this moiety into a substrate, it can direct the stereochemical outcome of subsequent transformations.

Furthermore, it serves as a precursor for the synthesis of novel chiral ligands, particularly phosphine ligands, which are crucial in transition-metal-catalyzed asymmetric catalysis. The synthesis of such ligands typically involves the functionalization of the hydroxyl group to introduce a phosphine moiety. These chiral ligands can then be employed in a variety of enantioselective reactions, such as asymmetric hydrogenation and allylic alkylation.

Detailed experimental protocols and quantitative data for these specific applications are highly dependent on the target molecule and the reaction type and require further investigation for specific cases.

Application Notes & Protocols: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile and valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its rigid 1,3-dioxane scaffold allows for precise stereochemical control, making it an ideal starting material for the synthesis of complex pharmaceutical intermediates, particularly nucleoside analogues with potential antiviral and anticancer activities. The inherent functionalities of the primary alcohol and the protected diol system offer multiple avenues for chemical modification, enabling the construction of diverse molecular architectures.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of antiviral nucleoside analogues. Detailed experimental protocols for key transformations and a summary of relevant biological activity data are presented.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of modified nucleosides. The 1,3-dioxane ring serves as a stable mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. Modifications to this ring system can lead to compounds with enhanced metabolic stability and improved pharmacological profiles.

A general synthetic strategy involves a few key steps:

-

Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

-

Activation of the hydroxyl group by conversion to a suitable leaving group (e.g., mesylate, tosylate).

-

Nucleophilic substitution with a nucleobase (e.g., pyrimidines, purines) to form the crucial C-N glycosidic bond analog.

-

Deprotection of the acetal to reveal the 1,3-diol functionality, if required for the final drug molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4728-12-5 | [3] |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 207.7°C | [1] |

| Storage | 2-8°C | [1] |

Table 2: Representative Antiviral Activity of Dioxane-Containing Nucleoside Analogues

| Compound | Virus | Assay | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

| (R)-2-hydroxymethyl-[4][5]dioxane Derivative | Sindbis Virus | Virus Replication Inhibition | 3.4 | >1000 | >294 |

| Bisdioxane Derivative | Sindbis Virus | Virus Replication Inhibition | 14 | >1000 | >71 |

| (-)-β-d-1′,3′-Dioxolane guanosine (DXG) | HIV-1 | Reverse Transcriptase Inhibition | 0.046 - 0.085 | >500 | >5882 - >10869 |

| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A (H1N1) | Virus Replication Inhibition | 24.3 | >100 | >4.1 |

| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A (H1N1) | Virus Replication Inhibition | 29.2 | >100 | >3.4 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data is illustrative and derived from analogues with similar structural motifs.[6][7][8]

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,2-Dimethyl-1,3-dioxan-5-one

This protocol is adapted from the oxidation of a structurally similar nitro-substituted analogue.[9]

Materials:

-

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (as a proxy for reactivity)

-

Dry Methylene Chloride (CH₂Cl₂)

-

Sodium Periodate (NaIO₄), 0.5 M aqueous solution

-

Sodium Thiosulfate (Na₂S₂O₃), 5% aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (5.0 g, 26 mmol) in dry methylene chloride (70 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the 0.5 M aqueous solution of sodium periodate (125 mL, 63 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 50 mL).

-

Combine the organic layers and wash with a 5% aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 2,2-dimethyl-1,3-dioxan-5-one, is obtained as a colorless oil.

Expected Yield: Based on the analogous reaction, a yield of approximately 91% can be expected.[9][10]

Protocol 2: Synthesis of a Pyrimidine Nucleoside Analogue via Mesylation and Nucleophilic Substitution

This protocol outlines a general procedure for the synthesis of a nucleoside analogue.

Part A: Mesylation of this compound

Materials:

-

This compound

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl Chloride (MsCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution with Uracil

Materials:

-

Mesylated intermediate from Part A

-

Uracil

-

Dry Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

Procedure:

-

To a solution of the mesylated intermediate (1.0 eq) in dry DMF, add uracil (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired nucleoside analogue.

Visualizations

Synthesis Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 4728-12-5 | FD144048 [biosynth.com]

- 3. This compound | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 10. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

Application of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Agrochemical Development: Application Notes and Protocols

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol) is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its stable 1,3-dioxane core, substituted with a reactive hydroxymethyl group, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential fungicidal, herbicidal, and insecticidal properties. This document outlines the application of this compound in agrochemical research, providing detailed experimental protocols and summarizing available data on the activity of related compounds.

Overview of Agrochemical Potential

While direct agrochemical applications of this compound are not extensively reported in peer-reviewed literature, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has demonstrated notable biological activities relevant to agriculture. These compounds serve as valuable building blocks in the synthesis of specialty chemicals for the agrochemical sector[1]. Research into related structures has indicated potential for:

-

Fungicidal Activity: Dioxane and dioxolane derivatives have shown fungitoxic effects against various plant pathogens[2]. The core structure is analogous to some commercial fungicides, suggesting that derivatives of this compound could be developed into effective fungal growth inhibitors.

-

Herbicidal Activity: Certain dioxane derivatives have been investigated for their herbicidal properties and as adjuvants to enhance the efficacy of existing herbicides.

-

Insecticidal Activity: The 1,3-dioxane moiety is present in some compounds with known insecticidal properties, indicating a potential avenue for the development of new pest control agents.

Synthesis of Agrochemical Candidates

This compound serves as a key starting material for the synthesis of various agrochemical candidates through modification of its hydroxyl group. Common synthetic transformations include esterification, etherification, and substitution reactions to introduce diverse pharmacophores.

General Synthesis Workflow

Caption: General workflow for the synthesis and screening of agrochemical candidates from this compound.

Experimental Protocol: Synthesis of Ester Derivatives

This protocol describes a general method for the synthesis of ester derivatives of this compound for screening as potential agrochemicals.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid (varied structures for library synthesis)

-

Dichloromethane (DCM), anhydrous

-

Pyridine or triethylamine (base)

-

N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for carboxylic acid coupling)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Reagents (Method A: Acyl Chloride): Cool the solution to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

-

Addition of Reagents (Method B: Carboxylic Acid): To the solution of this compound, add the desired carboxylic acid (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea in Method B). Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified ester derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Fungicidal Applications

Derivatives of 1,3-dioxane have shown promise as antifungal agents. The structural similarity to known fungicides suggests that modifications of this compound could lead to the discovery of novel compounds for crop protection.

Potential Mechanism of Action

While the specific mechanism for dioxane-based fungicides is not fully elucidated, a plausible pathway involves the disruption of fungal cell membrane integrity or the inhibition of key metabolic enzymes. The lipophilic nature of the dioxane ring can facilitate passage through the fungal cell wall and membrane.

Caption: Plausible mechanism of action for dioxane-based fungicides.

Quantitative Data on Related Compounds

Quantitative data for derivatives of this compound is limited. However, studies on related 1,3-dioxolane derivatives provide an indication of potential efficacy.

| Compound Class | Target Organism | Activity Metric | Value |

| 1,3-Dioxolane derivatives | Staphylococcus aureus | MIC | 625–1250 µg/mL |

| 1,3-Dioxolane derivatives | Candida albicans | MIC | Not specified, but noted as "excellent activity" |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for the preliminary screening of synthesized derivatives for antifungal activity using a mycelial growth inhibition assay.

Materials:

-

Potato Dextrose Agar (PDA)

-

Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

-

Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60 °C.

-

Poisoned Media Preparation: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Plating: Pour the poisoned and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate.

-

Incubation: Incubate the plates at 25 ± 2 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

EC₅₀ Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Herbicidal Applications

This compound and its derivatives can be explored for their potential as herbicides or as adjuvants to improve the performance of existing herbicides.

Logical Pathway for Herbicide Adjuvant Action

Caption: Logical pathway illustrating the role of a dioxane derivative as a herbicide adjuvant.

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a method for evaluating the pre-emergent herbicidal activity of synthesized compounds on model weed species.

Materials:

-

Seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Petri dishes with filter paper

-

Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted in water

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in water containing a small amount of acetone to aid solubility.

-

Seed Plating: Place a sterile filter paper in each petri dish and add a known number of seeds (e.g., 20) evenly distributed on the surface.

-

Treatment Application: Add a defined volume of the test solution to each petri dish to saturate the filter paper. A control group should be treated with the solvent-water mixture only.

-

Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, 16/8 h light/dark cycle).

-

Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the concentration required to cause 50% inhibition (IC₅₀) for the most sensitive parameter.

Insecticidal Applications

While less explored, the 1,3-dioxane scaffold could be a starting point for the development of new insecticides. Structure-activity relationship studies of known insecticides containing this moiety can guide the design of novel derivatives from this compound.

Data on Related Compounds

| Compound | Organism | Route of Exposure | Toxicity Metric | Value |

| Dioxolane 418 | Rat | Inhalation (4h) | LC₅₀ | ~1300 ppm |

| Dioxolane 416 | Rat | Inhalation (4h) | LC₅₀ | ~1700 ppm |

LC₅₀: Lethal Concentration, 50%

Experimental Protocol: Contact Toxicity Bioassay

This protocol outlines a method to assess the contact insecticidal activity of synthesized compounds against a model insect pest.

Materials:

-

Test insects (e.g., third-instar larvae of Spodoptera litura)

-

Test compounds dissolved in a suitable solvent (e.g., acetone)

-

Micropipette

-

Petri dishes with a food source (e.g., artificial diet)

Procedure:

-

Preparation of Dosing Solutions: Prepare a range of concentrations of the test compounds in acetone.

-

Topical Application: Using a micropipette, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

-

Incubation: Place the treated larvae individually in petri dishes containing a food source and incubate at controlled temperature and humidity (e.g., 25 °C, 60% RH).

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the dose required to kill 50% of the test population (LD₅₀) using probit analysis.

Conclusion

This compound represents a promising starting point for the development of novel agrochemicals. Its straightforward derivatization allows for the creation of diverse chemical libraries for screening. While quantitative data on its direct agrochemical applications is currently sparse, the demonstrated activity of related dioxane and dioxolane derivatives provides a strong rationale for further investigation. The protocols outlined in this document offer a framework for the synthesis and evaluation of new fungicidal, herbicidal, and insecticidal candidates derived from this versatile chemical intermediate. Future research should focus on establishing clear structure-activity relationships to guide the design of potent and selective agrochemicals based on the 1,3-dioxane scaffold.

References

Application Notes and Protocols: The 2,2-Dimethyl-1,3-dioxane Moiety as a Protecting Group for 1,3-Diols and the Role of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol in Synthesis

For Researchers, Scientists, and Drug Development Professionals

A common challenge in the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, is the selective reaction of one functional group in the presence of others. Protecting groups are essential tools to temporarily mask reactive functionalities, like diols, to prevent unwanted side reactions. This document provides a detailed overview of the use of the 2,2-dimethyl-1,3-dioxane group for the protection of 1,3-diols.

It is important to clarify a potential misconception regarding the topic. The compound (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is not typically used as a reagent to protect diols. Instead, it is a valuable chiral building block in which a glycerol backbone is already protected as a 2,2-dimethyl-1,3-dioxane, presenting a free primary hydroxyl group for further synthetic transformations.[1][2] This document will therefore cover two key aspects:

-

The 2,2-Dimethyl-1,3-dioxane Group for 1,3-Diol Protection: Detailed protocols for the formation and removal of this protecting group.

-

Synthetic Applications of this compound: An overview of its role as a chiral synthon.

Part 1: The 2,2-Dimethyl-1,3-dioxane Group for 1,3-Diol Protection

The 2,2-dimethyl-1,3-dioxane, also known as an isopropylidene ketal or acetonide of a 1,3-diol, is a widely used protecting group due to its ease of formation, general stability, and straightforward removal.[3]

Data Presentation: Reaction Conditions for Protection and Deprotection

The following tables summarize common conditions for the protection of 1,3-diols as 2,2-dimethyl-1,3-dioxanes and their subsequent deprotection.

Table 1: Protection of 1,3-Diols as 2,2-Dimethyl-1,3-dioxanes

| Reagent | Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) or Acetone | Room Temperature | Good to Excellent | [4][5] |

| 2,2-Dimethoxypropane | Iodine (I₂) | Dichloromethane (DCM) | Room Temperature | Good | [3] |

| 2,2-Dimethoxypropane | Heterogeneous acid catalyst (e.g., HT-S) | 2,2-Dimethoxypropane (neat) | 80 °C | 77-99% | [5] |

| Acetone | Anhydrous CuSO₄, p-TsOH (cat.) | Acetone | Reflux | Variable | General textbook knowledge |

Table 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes

| Reagent(s) | Solvent | Temperature | Notes | Reference(s) |

| Acetic Acid (aq.) | Tetrahydrofuran (THF) / Water | Room Temperature to Reflux | Mild acidic conditions | [4] |

| Hydrochloric Acid (cat.) | THF / Water | Room Temperature | Stronger acid, faster reaction | [3] |

| p-Toluenesulfonic acid (cat.) | Methanol / Water | Room Temperature | Effective for transacetalization | General textbook knowledge |

| Dowex 50W-X8 (H⁺ form) | Methanol | Room Temperature | Solid-supported acid catalyst, easy workup | General textbook knowledge |

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using 2,2-Dimethoxypropane and p-TsOH

This protocol describes a general procedure for the formation of a 2,2-dimethyl-1,3-dioxane protecting group.

Materials:

-

1,3-Diol (1.0 equiv)

-

2,2-Dimethoxypropane (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1,3-diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-TsOH·H₂O to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a 2,2-Dimethyl-1,3-dioxane

This protocol outlines a general method for the acidic hydrolysis of the 2,2-dimethyl-1,3-dioxane protecting group.

Materials:

-

Protected diol (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2,2-dimethyl-1,3-dioxane-protected diol in a mixture of THF and water (e.g., 4:1 v/v).[3]

-

Add a catalytic amount of 1 M HCl.

-

Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected diol.

-

Purify by column chromatography or recrystallization as needed.

Mandatory Visualizations

Caption: Mechanism of 1,3-Diol Protection.

Caption: Mechanism of 1,3-Dioxane Deprotection.

Part 2: Synthetic Applications of this compound

This compound is a versatile chiral building block derived from glycerol. The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for the 1,2-diol of glycerol, leaving the primary hydroxyl group at C1 available for various chemical transformations.[1][2] This compound is a valuable precursor in the synthesis of complex molecules where stereochemistry is crucial.

Key Reactions and Transformations:

The primary utility of this compound stems from the reactivity of its free hydroxyl group. Common transformations include:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]

-

Ether and Ester Formation: The hydroxyl group can be readily converted into ethers or esters.

-

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.[1]

-

Coupling Reactions: It can be used in various coupling reactions to build larger molecular frameworks.

The 2,2-dimethyl-1,3-dioxane protecting group is stable under many of these conditions and can be removed at a later synthetic stage using acidic hydrolysis to unmask the diol functionality.

Caption: Synthetic Workflow using the Chiral Building Block.

References

- 1. This compound | 4728-12-5 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Acetonide Group in (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the acetonide group in (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, yielding glycerol. The acetonide group is a common protecting group for 1,3-diols, and its efficient removal is a crucial step in many synthetic pathways.[1] The protocols outlined below are based on established methodologies for acetonide cleavage and are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a protected form of glycerol where the 1,3-hydroxyl groups are masked as an isopropylidene ketal. Deprotection is typically achieved through acid-catalyzed hydrolysis, which cleaves the ketal linkage to regenerate the diol.[1][2] The choice of deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule and the desired reaction conditions (e.g., mildness, reaction time, and yield). This document presents a selection of protocols, ranging from traditional acidic hydrolysis to milder, more selective methods.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various reported methods for the deprotection of acetonide groups, which are applicable to this compound. The data highlights the reagents, conditions, and yields, allowing for an informed selection of the most suitable protocol for a specific application.

| Method Reference | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

| Acid-Catalyzed Hydrolysis | 60% Acetic Acid (aq) | - | Not specified | Not specified | Good | A common and straightforward method.[3] |

| Mild Acidic Hydrolysis | AcOH/H₂O/DME | DME | Not specified | Not specified | Not specified | Described as a mild and efficient method.[4] |

| Lewis Acid Catalysis | Cerium(III) chloride heptahydrate, Oxalic acid | Acetonitrile | Not specified | Not specified | Excellent | Selective cleavage with good functional group compatibility.[5] |

| Lewis Acid Catalysis | Indium(III) chloride (InCl₃) | Methanol | 50-60 °C | Not specified | High | Effective for regioselective hydrolysis of terminal isopropylidene ketals.[6] |

| Lewis Acid Catalysis | Bismuth(III) chloride (BiCl₃) | Acetonitrile/Dichloromethane | Ambient | Not specified | Excellent | Chemoselective deprotection under mild conditions.[7] |

| Environmentally Benign | Water | Water | 90 °C | 6 h | 87% | A catalyst-free and environmentally friendly option.[8][9] |

| Heterogeneous Catalysis | PPA-SiO₂ | Dichloromethane | 55 °C | 30 min | 85% | Rapid and selective cleavage with an easily removable catalyst.[10] |

Mandatory Visualizations

Reaction Mechanism: Acid-Catalyzed Acetonide Deprotection

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Oxidation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile building block in organic synthesis, frequently utilized in the development of complex molecules and pharmaceutical intermediates. The primary alcohol functionality allows for strategic oxidation to either the corresponding aldehyde, (2,2-dimethyl-1,3-dioxan-5-yl)carbaldehyde, or the carboxylic acid, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. This document provides detailed application notes and experimental protocols for these critical oxidation reactions, comparing various common methodologies to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic chemistry.[1] The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.[1][2] For a substrate like this compound, the resulting aldehyde is a valuable intermediate for subsequent C-C bond-forming reactions, while the carboxylic acid serves as a precursor for amides, esters, and other derivatives.[3][4] This guide details protocols for several widely-used oxidation methods, including mild oxidations (Swern, Dess-Martin, and TEMPO-catalyzed) to yield the aldehyde and strong oxidation (Jones) to produce the carboxylic acid.

Oxidation Pathways Overview

The oxidation of the primary alcohol on this compound can be directed to two primary products based on the chosen reagents. Mild oxidants will yield the aldehyde, while strong, aqueous-based oxidants will typically lead to the carboxylic acid.

Caption: General reaction scheme for the oxidation of the primary alcohol.

Protocols for Oxidation to Aldehyde

Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid.[1] Swern and Dess-Martin oxidations are classic, reliable methods, while TEMPO-catalyzed systems offer a greener alternative.

Comparison of Mild Oxidation Methods

| Method | Reagents | Typical Solvents | Temperature | Pros | Cons |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to RT | High yields, wide functional group tolerance.[5] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[5][6] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild conditions, neutral pH, short reaction times, easy workup.[7][8] | Reagent is expensive and potentially explosive.[8] |